Chiral Purity (Enantiomeric Excess) as a Critical Quality Attribute for API Synthesis
The specific stereochemistry of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is essential for its function. A validated industrial synthesis process achieves an enantiomeric excess (ee) of >99%, ensuring the required (S,S)-diastereomer for downstream ACE inhibitor synthesis. This level of stereochemical control is paramount, as the presence of other diastereomers would lead to the formation of impurities in the final API that may have different pharmacological properties [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Typical initial chiral resolution yields for similar intermediates often range from 95% to 98% ee, requiring further purification. |
| Quantified Difference | Target compound achieves a higher purity standard (>99% ee) directly from a reported manufacturing process, reducing the need for additional costly purification steps. |
| Conditions | Synthesis and purification process described in patent literature involving hydrogenation over Pd/C and crystallization [1]. |
Why This Matters
Procuring material with a validated >99% ee minimizes the risk of generating difficult-to-remove diastereomeric impurities, directly reducing purification costs and ensuring regulatory compliance.
- [1] Lu, J., Li, J., & Li, C. (2018). Kailaiying Pharmaceutical Group (Tianjin) Co., Ltd. Patent CN108147973A. Paragraphs 0067; 0074; 0078; 0082; 0086; 0090; 0094; 0098. View Source
